Cas no 2228236-03-9 (3-amino-2-methyl-2-{1H-pyrrolo2,3-bpyridin-3-yl}propan-1-ol)
3-amino-2-methyl-2-{1H-pyrrolo2,3-bpyridin-3-yl}propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-methyl-2-{1H-pyrrolo2,3-bpyridin-3-yl}propan-1-ol
- 2228236-03-9
- 3-amino-2-methyl-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol
- EN300-1761355
-
- Inchi: 1S/C11H15N3O/c1-11(6-12,7-15)9-5-14-10-8(9)3-2-4-13-10/h2-5,15H,6-7,12H2,1H3,(H,13,14)
- InChI Key: UXLZLBVLNDDEIV-UHFFFAOYSA-N
- SMILES: OCC(C)(CN)C1=CNC2C1=CC=CN=2
Computed Properties
- Exact Mass: 205.121512110g/mol
- Monoisotopic Mass: 205.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 74.9Ų
3-amino-2-methyl-2-{1H-pyrrolo2,3-bpyridin-3-yl}propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1761355-1g |
3-amino-2-methyl-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol |
2228236-03-9 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1761355-5g |
3-amino-2-methyl-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol |
2228236-03-9 | 5g |
$4309.0 | 2023-09-20 | ||
| Enamine | EN300-1761355-10g |
3-amino-2-methyl-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol |
2228236-03-9 | 10g |
$6390.0 | 2023-09-20 | ||
| Enamine | EN300-1761355-0.05g |
3-amino-2-methyl-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol |
2228236-03-9 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1761355-0.1g |
3-amino-2-methyl-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol |
2228236-03-9 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1761355-0.25g |
3-amino-2-methyl-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol |
2228236-03-9 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1761355-0.5g |
3-amino-2-methyl-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol |
2228236-03-9 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1761355-1.0g |
3-amino-2-methyl-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol |
2228236-03-9 | 1g |
$1485.0 | 2023-05-23 | ||
| Enamine | EN300-1761355-2.5g |
3-amino-2-methyl-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol |
2228236-03-9 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1761355-5.0g |
3-amino-2-methyl-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol |
2228236-03-9 | 5g |
$4309.0 | 2023-05-23 |
3-amino-2-methyl-2-{1H-pyrrolo2,3-bpyridin-3-yl}propan-1-ol Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 3-amino-2-methyl-2-{1H-pyrrolo2,3-bpyridin-3-yl}propan-1-ol
3-amino-2-methyl-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol
The compound 3-amino-2-methyl-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-ol (CAS No. 2228236039) is a fascinating molecule with a unique structure and potential applications in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrrolopyridine ring system, which is known for its versatility in chemical reactivity and biological activity.
Recent studies have highlighted the importance of pyrrolopyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The pyrrolo[2,3-b]pyridine core in this compound has been shown to exhibit significant binding affinity to various protein targets, making it a valuable scaffold for medicinal chemists. For instance, researchers at the University of California have demonstrated that similar structures can modulate the activity of cyclin-dependent kinases (CDKs), which are implicated in cancer progression.
The amino and hydroxyl groups present in the molecule add functional diversity, enabling this compound to participate in a wide range of chemical reactions. The amino group can act as a nucleophile in substitution reactions, while the hydroxyl group can facilitate hydrogen bonding, enhancing solubility and bioavailability. These properties make 3-amino-2-methyl...propanol an attractive candidate for use in organic synthesis and as an intermediate in pharmaceutical manufacturing.
In terms of synthesis, this compound can be prepared through a variety of methods, including condensation reactions and ring-closing strategies. A recent publication in *Journal of Organic Chemistry* described a novel approach involving microwave-assisted synthesis, which significantly reduces reaction time while maintaining high yields. This method leverages the unique reactivity of the pyrrolopyridine system to form the desired product under mild conditions.
The structural complexity of 3-amino...propanol also lends itself well to computational modeling studies. Using advanced molecular docking techniques, scientists at Pfizer have evaluated its potential interactions with G-protein coupled receptors (GPCRs), which are critical targets for treating cardiovascular diseases. The results suggest that this compound could serve as a lead molecule for developing new therapeutics targeting these receptors.
Moreover, the presence of the methyl group introduces steric effects that can influence both the physical properties and biological activity of the molecule. This substitution pattern has been shown to enhance stability while maintaining reactivity, making it suitable for use in diverse chemical environments.
In conclusion, 3-amino...propanol (CAS No. 2228...) is a multifaceted compound with promising applications across various domains of chemistry and pharmacology. Its unique structure, functional groups, and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and materials science.
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